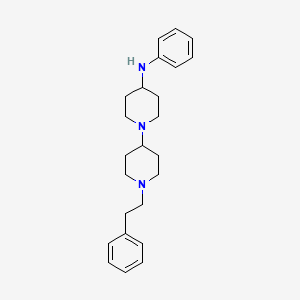

Bipiperidinyl 4-ANPP

Description

Properties

IUPAC Name |

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLNNINXFRTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine (4-ANPP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-1-(2-phenylethyl)piperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionyl fentanyl, is a compound of significant interest in forensic chemistry and pharmacology. While structurally related to the potent synthetic opioid fentanyl, 4-ANPP is primarily recognized as a key precursor in the illicit synthesis of fentanyl and its analogues. It is also found as a process impurity in clandestinely produced fentanyl and is a minor metabolite of fentanyl and several of its derivatives. Crucially, scientific evidence indicates that 4-ANPP is pharmacologically inactive, possessing negligible affinity for opioid receptors and lacking the characteristic analgesic effects of fentanyl.[1][2] This guide provides a detailed technical overview of the characterization of 4-ANPP, including its physicochemical properties, synthesis, analytical methodologies, and its role as a biomarker for fentanyl exposure.

Chemical and Physical Properties

4-ANPP is a crystalline solid, typically appearing as a white to off-white or yellow powder.[3] It is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[4][5] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-ANPP

| Property | Value | Source(s) |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [6] |

| Common Synonyms | 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine | [3][6] |

| CAS Number | 21409-26-7 | [6] |

| Molecular Formula | C₁₉H₂₄N₂ | [6] |

| Molar Mass | 280.415 g/mol | [6] |

| Appearance | White to off-white/yellow crystalline solid/powder | [3][5] |

| Melting Point | 98.2 °C | [3] |

| Solubility | Soluble in acetonitrile, DMSO, methanol, and other organic solvents. | [4][5] |

| Legal Status (US) | Schedule II Controlled Substance | [6][7] |

Synthesis and Chemical Relationships

4-ANPP is a pivotal intermediate in the Siegfried synthesis route, a common method for producing fentanyl.[6] The synthesis involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). This product is then typically acylated using propionyl chloride to yield fentanyl.

Experimental Protocol: Synthesis of 4-ANPP

The following protocol is a generalized representation of the Siegfried method for the synthesis of 4-ANPP.

-

Reaction Setup: In a suitable reaction vessel, dissolve N-phenethyl-4-piperidone (NPP) and an equimolar amount of aniline in a solvent such as dichloromethane (B109758) or dichloroethane.[1]

-

Catalysis: Add an acid catalyst, like glacial acetic acid, to the mixture to facilitate the formation of an imine intermediate.[1][8]

-

Reduction: Introduce a reducing agent. Sodium triacetoxyborohydride (B8407120) is commonly used for this reductive amination step.[8] Alternative reducing agents like sodium borohydride (B1222165) can also be employed.[1]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, often with an aqueous solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product can then be purified by recrystallization, for example, from a mixture of chloroform (B151607) and petroleum ether, to yield pure 4-ANPP.[9]

Analytical Characterization

The identification and quantification of 4-ANPP are critical in forensic toxicology and for monitoring illicit drug manufacturing. A variety of analytical techniques are employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of 4-ANPP in seized drug samples.

-

Sample Preparation: A dilute solution of the analyte in a solvent like chloroform (e.g., 1 mg/mL) is prepared for injection.[3]

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector is commonly used.[3]

-

Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25 mm x 0.25µm), is typically employed.[3]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[3]

-

Temperature Program:

-

Detection: The mass spectrometer detects the fragmented ions of 4-ANPP, providing a characteristic mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS/MS), is a highly sensitive method for the detection and quantification of 4-ANPP in biological matrices.

-

Sample Preparation: For biological samples like blood or urine, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interferences.[10]

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent is suitable.[11]

-

Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C-18, 150 x 4.6 mm, 5 µm) is frequently used.[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[11]

-

Flow Rate: A typical flow rate is 1 mL/min.[11]

-

Detection: UV detection (e.g., at 210 nm) can be used, but for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is preferred, especially for complex matrices.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of 4-ANPP.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard like tetramethylsilane (B1202638) (TMS).[3]

-

¹H-NMR and ¹³C-NMR: Both proton and carbon NMR spectra are acquired to determine the complete chemical structure. The chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Biological Role and Significance

Pharmacological Inactivity

Despite its close structural relationship to fentanyl, 4-ANPP is considered pharmacologically inactive.[1][2] Studies have shown it has negligible activity at the µ-opioid receptor.[6] For instance, one study on a related compound, phenethyl-4-ANPP, demonstrated that a concentration of 100 µM was required to elicit a µ-opioid receptor response comparable to that of 0.001 µM of fentanyl.[13] Due to its lack of pharmacological effects, 4-ANPP is not considered a contributor to the toxicity seen in fentanyl-related overdoses and is generally not included in the cause of death by medical examiners.[1][2]

Metabolism

4-ANPP is a minor metabolite of fentanyl and several of its analogs, including acetylfentanyl, butyrylfentanyl, and furanylfentanyl.[2] It is formed through the process of amide hydrolysis. The primary metabolic pathway for fentanyl is N-dealkylation by the cytochrome P450 enzyme CYP3A4, leading to the formation of norfentanyl.[1]

Forensic and Toxicological Importance

The presence of 4-ANPP in biological samples (blood, urine, hair) is a key indicator of exposure to fentanyl or its analogs.[1] Its detection in seized drug materials is strong evidence of illicit manufacturing. Forensic laboratories routinely test for 4-ANPP to aid in medicolegal death investigations and to gather intelligence on the illicit drug market.[7]

Table 2: Quantitative Data of 4-ANPP in Forensic Samples

| Matrix | Analyte | Concentration Range | Source(s) |

| Blood | 4-ANPP | Mean: 2.2% in seized "dope" samples | [14] |

| Blood | 4-ANPP | Mean: 3.13 ± 2.37 µg/L in postmortem cases | [15] |

| Urine | 4-ANPP | Mean: 50.5 ± 50.9 µg/L in postmortem cases | [16] |

| Hair | 4-ANPP | Mean: 10.8 ± 0.57 ng/g in postmortem cases | [15] |

| Postmortem Blood | 4-ANPP | 4.3 ng/mL (peripheral), 5.8 ng/mL (cardiac) in a furanyl fentanyl case | [17][18] |

Conclusion

N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) is a critical compound in the context of the ongoing opioid crisis. While it is not pharmacologically active itself, its role as a direct precursor and impurity in the synthesis of fentanyl and its analogs makes its characterization essential for law enforcement, forensic scientists, and public health professionals. The analytical methods detailed in this guide provide the necessary tools for the accurate identification and quantification of 4-ANPP, aiding in the monitoring of illicit drug trends and the investigation of fentanyl-related incidents. Future research may focus on the impurity profiling of illicitly synthesized fentanyl to trace manufacturing routes and networks.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. axisfortox.com [axisfortox.com]

- 3. swgdrug.org [swgdrug.org]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 6. 4-ANPP - Wikipedia [en.wikipedia.org]

- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]

- 10. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. agilent.com [agilent.com]

- 13. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cfsre.org [cfsre.org]

- 15. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 17. Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Bipiperidinyl 4-ANPP: A Technical Whitepaper on a Fentanyl Synthesis Byproduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bipiperidinyl 4-ANPP, a characteristic byproduct formed during the illicit synthesis of fentanyl via the "one-pot" or Gupta method. The presence of this impurity serves as a chemical signature, offering valuable insights into the synthetic route employed in clandestine laboratories. This document consolidates available data on the chemical properties, prevalence, and toxicological significance of this compound. It also details analytical methodologies for its detection and provides a theoretical framework for its formation. Due to the nature of its origin in illicit manufacturing, publicly available quantitative data and standardized experimental protocols for this compound are limited. This guide presents the currently available information to aid researchers and forensic scientists in its identification and in understanding the broader context of illicit fentanyl production.

Introduction

The ongoing opioid crisis is largely fueled by the illicit production and distribution of fentanyl and its analogues. Understanding the chemical impurities and byproducts associated with different synthetic routes is crucial for forensic intelligence, law enforcement, and public health efforts. This compound has been identified as a unique impurity associated with the "one-pot" synthesis of fentanyl, a method that has gained popularity in clandestine settings. This document serves as a comprehensive resource on the discovery, characterization, and analytical considerations of this significant fentanyl byproduct.

Chemical and Physical Properties

This compound is a complex molecule formed as a side-product during the synthesis of fentanyl. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine | [1] |

| CAS Number | 2515737-24-1 | [1] |

| Molecular Formula | C₂₄H₃₃N₃ | [1] |

| Formula Weight | 363.5 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity (as a reference standard) | ≥98% |

Prevalence and Quantitative Data

The presence of this compound is indicative of the "one-pot" fentanyl synthesis method.[2] While specific quantitative data on the concentration of this compound in seized fentanyl samples is not widely available in the reviewed literature, information on a related byproduct, phenethyl-4-ANPP, and the common precursor, 4-ANPP, provides context for impurity levels.

A study conducted between the fourth quarter of 2019 and the third quarter of 2020 detected phenethyl-4-ANPP in 25 out of 1,054 fentanyl cases in the United States.[3][4] Another study on illicit drug samples found that the fentanyl precursor, 4-anilino-N-phenethyl-piperidine (4-ANPP), was present in 74.0% of all fentanyl-containing samples at a median concentration of 2.2% (w/w).[2] A separate analysis of "dope" samples reported a mean concentration of 4-ANPP to be 2.2%.[5] These figures suggest that impurities in illicitly manufactured fentanyl can be present at percentage levels, though the concentration of specific byproducts like this compound will vary.

| Analyte | Prevalence/Concentration | Sample Type | Reference |

| Phenethyl-4-ANPP | Detected in 25 of 1,054 cases | Seized fentanyl samples | [3][4] |

| 4-ANPP | Median concentration of 2.2% (w/w) in positive samples | Illicit fentanyl samples | [2] |

| 4-ANPP | Mean concentration of 2.2% | "Dope" samples | [5] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fentanyl and its byproducts.

Sample Preparation (Illicit Powder):

-

Accurately weigh approximately 10 mg of the homogenized powder sample.

-

Dissolve the sample in 10 mL of methanol (B129727) to achieve a concentration of roughly 1 mg/mL.

-

Vortex the sample for 2 minutes to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any insoluble materials.

-

Transfer the supernatant to an autosampler vial for GC-MS analysis.

Instrumentation and Parameters (General):

| Parameter | Setting |

| GC System | Agilent 7890B or similar |

| MS System | Agilent 5977A MSD or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 30 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of complex mixtures.

Sample Preparation (General):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to bring the concentration within the calibration range of the instrument.

-

For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary.

Instrumentation and Parameters (General):

| Parameter | Setting |

| LC System | Agilent 1260 Infinity II or similar |

| MS System | Agilent 6470 Triple Quadrupole or similar |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Mandatory Visualizations

"One-Pot" Fentanyl Synthesis Workflow

The following diagram illustrates the simplified "one-pot" (Gupta) synthesis route for fentanyl, which is known to produce this compound as a byproduct.[6]

Fentanyl and Byproduct Interaction with the µ-Opioid Receptor

This diagram illustrates the potent agonistic effect of fentanyl on the µ-opioid receptor, leading to analgesia, and the comparatively negligible activity of synthesis byproducts like phenethyl-4-ANPP, which can be extrapolated to this compound.[4]

Toxicological Significance

Based on studies of the structurally related byproduct phenethyl-4-ANPP, it is presumed that this compound has negligible in vitro opioid activity.[2][4] The extent of µ-opioid receptor activation by phenethyl-4-ANPP at a high concentration (100 µM) was comparable to that of a roughly 100,000-fold lower concentration of fentanyl (0.001 µM).[2][4] Given its likely low abundance in illicit fentanyl preparations and its negligible opioid activity, this compound is considered to be biologically irrelevant in vivo.[2][4] Its primary significance, therefore, is as a forensic marker for a specific synthetic pathway.

Conclusion

This compound is a key indicator of the "one-pot" synthesis method for fentanyl. While its direct pharmacological impact is likely minimal, its presence provides invaluable chemical intelligence for tracking the evolution of illicit drug manufacturing techniques. Further research is needed to establish standardized analytical protocols and to quantify its prevalence in seized drug samples. The information presented in this guide is intended to support the efforts of researchers, forensic chemists, and public health officials in addressing the complexities of the opioid crisis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cfsre.org [cfsre.org]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on Bipiperidinyl 4-ANPP (CAS Number: 2515737-24-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipiperidinyl 4-ANPP, with the CAS number 2515737-24-1, is a significant analytical reference standard in the fields of forensic chemistry and drug development.[1] Structurally similar to known opioids, this compound is not intended for human or veterinary use but serves as a critical marker for identifying specific illicit drug manufacturing processes.[1][2] It is recognized as a unique byproduct formed during the "one-pot" synthesis of fentanyl, a potent synthetic opioid.[2][3][[“]] The presence of this compound in seized drug samples can provide valuable intelligence to law enforcement and forensic chemists about the synthetic route employed.[5]

This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis context, analytical methodologies, and the limited toxicological and pharmacological data.

Chemical and Physical Properties

A summary of the known chemical and physical data for this compound is presented in the table below. This information is crucial for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 2515737-24-1 | [1] |

| Formal Name | N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine | [2] |

| Molecular Formula | C₂₄H₃₃N₃ | [2] |

| Formula Weight | 363.5 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | Crystalline solid | [2] |

| UV/Vis. λmax | 249 nm | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 5 years | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [3] |

Synthesis and Formation

This compound is not a compound that is typically synthesized as a primary target. Instead, it is an impurity that arises from a specific method of clandestine fentanyl synthesis known as the "one-pot" or "Gupta" method.[1][3][5] Understanding the reaction pathway that leads to its formation is key to its utility as a chemical signature.

The "one-pot" synthesis of fentanyl is a modification of the Siegfried route and is characterized by carrying out multiple reaction steps in a single vessel.[3] This process can lead to the formation of unique byproducts, including this compound.[5] The proposed formation pathway involves the reaction of 4-piperidone (B1582916) with N-phenethyl-4-piperidone (NPP), followed by a reaction with aniline.[5]

Below is a diagram illustrating the logical relationship in the formation of this compound during the one-pot fentanyl synthesis.

Analytical Methodologies

The identification and characterization of this compound in illicit drug samples are primarily achieved through chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis of fentanyl and its impurities.[5]

Experimental Protocol: GC-MS Analysis of Fentanyl Impurities

Objective: To identify and characterize this compound in a sample matrix.

Materials and Reagents:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., fused silica (B1680970) capillary column)

-

Helium (carrier gas)

-

Methanol or other suitable organic solvent

-

Sample containing suspected fentanyl impurities

-

This compound analytical reference standard

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol) to a final concentration appropriate for GC-MS analysis.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure separation of all components.

-

Set the injector temperature and mode (e.g., splitless).

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.

-

-

Calibration: Prepare a calibration curve using the this compound analytical reference standard at various concentrations to enable quantification if required.

-

Analysis:

-

Inject a specific volume of the prepared sample into the GC-MS system.

-

Acquire the data, which will include the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the analytical reference standard.

-

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its definitive identification.

-

The following diagram illustrates a typical workflow for the analytical identification of this compound.

Pharmacology and Toxicology

Currently, there is a significant lack of specific quantitative pharmacological and toxicological data for this compound in publicly accessible literature. General assessments indicate that most fentanyl precursors, intermediates, and byproducts are largely inactive or possess very low opioid activity.[6]

One study noted that another fentanyl byproduct, phenethyl-4-ANPP, exhibited negligible in vitro µ-opioid receptor (MOR) activity, suggesting it is unlikely to have significant opioid-related effects in vivo.[3] While this provides some context, direct experimental data on this compound's interaction with opioid receptors or other signaling pathways is not available.

The primary significance of this compound is therefore not its pharmacological effect, but its role as a chemical marker for a specific fentanyl synthesis route.[5] The true toxicological profile of this and other fentanyl synthesis byproducts remains largely unknown.[6]

Signaling Pathways

Due to the lack of specific research on the pharmacological activity of this compound, there is no available information on its interaction with any signaling pathways. As it is considered largely inactive, it is not expected to significantly engage with opioid receptor signaling cascades in the same manner as fentanyl.

Conclusion

This compound (CAS: 2515737-24-1) is a crucial analytical tool for forensic science and drug enforcement. Its presence in illicit fentanyl samples serves as a definitive marker for the "one-pot" synthesis method, providing valuable intelligence on the manufacturing origins of these dangerous substances. While its chemical and physical properties are reasonably well-documented for identification purposes, there is a notable absence of in-depth pharmacological and toxicological data. Future research should focus on elucidating the specific biological activities, if any, of this and other fentanyl synthesis impurities to better understand the full spectrum of risks associated with clandestinely produced opioids. For researchers and drug development professionals, this compound remains a key reference standard for the development of analytical methods aimed at profiling and tracing illicit drug sources.

References

A Technical Guide to the Solubility of Bipiperidinyl 4-ANPP in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Bipiperidinyl 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of fentanyl and its analogs.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility, the underlying chemical principles, and a detailed experimental protocol for determining precise solubility values.

Introduction to 4-ANPP

4-ANPP, with the chemical formula C₁₉H₂₄N₂, is a synthetic compound featuring a piperidine (B6355638) ring substituted with aniline (B41778) and phenethyl groups.[3][4] It typically appears as a white to off-white crystalline solid.[3] Its molecular structure plays a crucial role in its solubility profile, influencing its interactions with various organic solvents. Understanding these solubility characteristics is paramount for its synthesis, purification, and handling in research and pharmaceutical development.

Qualitative Solubility of 4-ANPP

Based on its chemical structure, which includes both nonpolar (aromatic rings) and polar (amine group) features, 4-ANPP exhibits a range of solubilities in different organic solvents. The principle of "like dissolves like" is a foundational concept for predicting its solubility.[5]

Table 1: Qualitative Solubility of 4-ANPP in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble[6] | These solvents can engage in dipole-dipole interactions with 4-ANPP without disrupting the amine group through hydrogen bonding. |

| Polar Protic | Methanol (B129727), Ethanol | Soluble[6] | The amine group in 4-ANPP can form hydrogen bonds with these solvents, facilitating dissolution. A 1 mg/ml solution in methanol is a common formulation for this compound.[1] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large nonpolar regions of 4-ANPP allow for some van der Waals interactions, but the polar amine group limits solubility in highly nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a polarity that is intermediate and are effective at dissolving a wide range of organic compounds, including those with mixed polarity like 4-ANPP. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data (e.g., in mg/mL or mol/L), a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][7]

Methodology: Shake-Flask Equilibrium Solubility Assay

Objective: To determine the saturation solubility of 4-ANPP in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

4-ANPP (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-ANPP to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Carefully add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[5]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles.[5]

-

Perform a precise serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Generate a calibration curve using standard solutions of 4-ANPP of known concentrations.[5]

-

Determine the concentration of 4-ANPP in the diluted samples by comparing their response to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 4-ANPP solubility.

Caption: A generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 4-ANPP in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[7]

-

Polarity: As discussed, the closer the polarity of the solvent to that of 4-ANPP, the higher the solubility is likely to be.[7]

-

Purity of Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

While specific quantitative data on the solubility of 4-ANPP is not widely published, a strong understanding of its chemical structure and the principles of solubility allows for reliable qualitative predictions. For drug development and research applications requiring precise values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This foundational knowledge is essential for the effective handling and utilization of 4-ANPP in a laboratory setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 4. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic and Analytical Profile of 4-ANPP and its Bipiperidinyl Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-anilino-N-phenethylpiperidine (4-ANPP), a well-documented precursor in the synthesis of fentanyl and its analogs. Due to the limited availability of public domain spectroscopic data for the closely related bipiperidinyl 4-ANPP, this document will focus on the detailed analytical characterization of 4-ANPP, while also providing available information for its bipiperidinyl derivative. This information is crucial for the accurate identification and quantification of these compounds in research and forensic settings.

Introduction to 4-ANPP and this compound

4-ANPP, also known as despropionyl fentanyl, is a key intermediate in the illicit synthesis of fentanyl.[1][2][3] Its presence in seized drug samples can be an indicator of clandestine fentanyl production.[4] this compound, chemically named N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine, is recognized as a byproduct in some fentanyl synthesis routes.[5] While 4-ANPP is considered pharmacologically inactive, understanding its spectroscopic properties is vital for forensic analysis and monitoring of illicit drug manufacturing. Similarly, the characterization of byproducts like this compound can provide insights into the specific synthetic pathways being employed.[5][6][7]

Spectroscopic Data for 4-ANPP (Despropionyl Fentanyl)

The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for 4-ANPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[8][9] The ¹H NMR data for 4-ANPP is presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-ANPP [10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.15 | m | 5H | Phenyl-H (phenethyl group) |

| 7.05 | t | 2H | Phenyl-H (aniline group) |

| 6.65 | t | 1H | Phenyl-H (aniline group) |

| 6.55 | d | 2H | Phenyl-H (aniline group) |

| 4.93 | d | 1H | NH |

| 3.75 - 3.65 | m | 1H | Piperidine-H (C4) |

| 3.05 | d | 2H | Piperidine-H (C2, C6 - equatorial) |

| 2.85 - 2.75 | m | 2H | CH₂ (phenethyl group) |

| 2.65 - 2.55 | m | 2H | CH₂ (phenethyl group) |

| 2.25 | t | 2H | Piperidine-H (C2, C6 - axial) |

| 2.00 - 1.90 | m | 2H | Piperidine-H (C3, C5 - equatorial) |

| 1.50 - 1.40 | m | 2H | Piperidine-H (C3, C5 - axial) |

Note: Data obtained in DMSO-d₆ at 400 MHz. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.[8]

Table 2: Mass Spectrometry Data for 4-ANPP

| Technique | Ionization Mode | m/z | Relative Intensity | Fragment |

| Electron Ionization (EI) | 70 eV | 280.2 | 25% | [M]⁺ |

| 189.1 | 100% | [M - CH₂CH₂Ph]⁺ | ||

| 105.1 | 20% | [CH₂CH₂Ph]⁺ | ||

| 91.1 | 30% | [C₇H₇]⁺ (Tropylium ion) |

Data from NIST WebBook for 4-Anilino-N-Phenethylpiperidine.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][12]

Table 3: Key Infrared Absorption Bands for 4-ANPP

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium | N-H Stretch (secondary amine) |

| ~3050 | Medium | C-H Stretch (aromatic) |

| ~2950 - 2800 | Strong | C-H Stretch (aliphatic) |

| ~1600, ~1500 | Strong | C=C Stretch (aromatic ring) |

| ~1315 | Medium | C-N Stretch (aromatic amine) |

| ~750, ~700 | Strong | C-H Bend (out-of-plane, monosubstituted and disubstituted benzene) |

Note: These are characteristic absorption ranges and may vary slightly based on the specific sample preparation and instrumentation.

Information on this compound

Table 4: Chemical Identification of this compound [13]

| Property | Value |

| Chemical Name | N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine |

| CAS Number | 2515737-24-1 |

| Molecular Formula | C₂₄H₃₃N₃ |

| Molecular Weight | 363.5 g/mol |

This compound has been identified as a byproduct in the synthesis of fentanyl.[13][5] Researchers requiring detailed spectroscopic data for this specific molecule may need to perform their own analytical characterization or consult with commercial suppliers of analytical reference standards.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented for 4-ANPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-ANPP is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[10] The solution is then analyzed using a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[14] For quantitative analysis, a known amount of an internal standard can be added.[10]

Mass Spectrometry (MS)

For mass spectrometry, the sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[15][16] Electron ionization (EI) at 70 eV is a common method for generating mass spectra.[11] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[17]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis of fentanyl from 4-ANPP and a general workflow for the spectroscopic analysis of these compounds.

Caption: Synthetic pathway from NPP to Fentanyl via 4-ANPP.

Caption: Workflow for spectroscopic identification of 4-ANPP.

References

- 1. axisfortox.com [axisfortox.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]

- 7. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. swgdrug.org [swgdrug.org]

- 11. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 12. Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. | Department of Chemistry [chem.ox.ac.uk]

- 13. caymanchem.com [caymanchem.com]

- 14. 175. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data - Magritek [magritek.com]

- 15. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 16. A case report on potential postmortem redistribution of furanyl fentanyl and 4-ANPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Converging Paths of a Precursor and a Byproduct: A Technical Guide to the Relationship Between 4-ANPP and Bipiperidinyl 4-ANPP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and contextual relationship between 4-anilino-N-phenethylpiperidine (4-ANPP) and its unique derivative, N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine (Bipiperidinyl 4-ANPP). Both compounds are critically linked to the synthesis of fentanyl, a potent synthetic opioid. However, their roles are distinct: 4-ANPP is a pivotal intermediate in multiple synthesis routes, while this compound is a route-specific byproduct. Understanding their relationship is paramount for forensic analysis, chemical attribution, and tracking illicit drug manufacturing trends.

Physicochemical and Structural Properties

4-ANPP, also known as despropionyl fentanyl, is the direct precursor to fentanyl.[1][2] It is formed and then acylated in the final step of several common synthesis pathways. This compound is a larger, more complex molecule that is not an intended intermediate but rather an impurity formed under specific reaction conditions.[3][4] The fundamental properties of these two molecules are summarized below.

| Property | 4-ANPP (Despropionyl Fentanyl) | This compound |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine[5] | N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine[3] |

| Chemical Formula | C₁₉H₂₄N₂[6][7] | C₂₄H₃₃N₃[3][4] |

| Molar Mass | 280.415 g·mol⁻¹[6] | 363.5 g·mol⁻¹[3][4] |

| CAS Number | 21409-26-7[6][7] | 2515737-24-1[3][4] |

| Appearance | Yellow powder / White to off-white crystalline solid | Crystalline solid[3][4] |

| Melting Point | 98.2 °C[5] | Not specified |

| Solubility | Soluble in methanol, acetonitrile, DMSO[7] | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml[3] |

| Pharmacological Activity | Inactive[8] | Presumed negligible; considered a synthesis byproduct[1][3] |

| DEA Schedule (US) | Schedule II[6][7] | Not explicitly scheduled (as an impurity) |

Synthesis Pathways and the Formation of Key Compounds

The relationship between 4-ANPP and this compound is defined by the chemical environment of fentanyl synthesis. Two prominent methods, the Siegfried route and the Gupta "one-pot" route, illustrate their distinct origins.

The Siegfried Method: 4-ANPP as the Target Intermediate

The Siegfried synthesis is a well-established, multi-step process for producing fentanyl.[2][9] A key stage in this route is the deliberate synthesis of 4-ANPP. This is typically achieved through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] The resulting 4-ANPP is then isolated and subsequently acylated with propionyl chloride (or a similar agent) to yield fentanyl.[2] In this controlled, sequential process, the formation of dimeric impurities like this compound is not a characteristic feature.

References

- 1. cfsre.org [cfsre.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. 4-ANPP - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. axisfortox.com [axisfortox.com]

- 9. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]

An In-depth Technical Guide to the Thermochemical Stability of 4-Anilino-N-phenethylpiperidine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. 4-ANPP is a regulated chemical, and its handling and study should only be conducted in compliance with all applicable laws and regulations and by authorized personnel in appropriate laboratory settings.

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a crucial intermediate in the synthesis of fentanyl and its analogues.[1][2][3] Its stability under various thermal conditions is a critical parameter for ensuring the purity, safety, and quality of the final active pharmaceutical ingredient (API). Understanding the thermochemical behavior of 4-ANPP is essential for defining safe storage conditions, developing stable formulations, and identifying potential degradation pathways and products.[4] This guide provides a comprehensive overview of the methodologies used to assess the thermochemical stability of 4-ANPP, presents potential degradation pathways, and offers a framework for data interpretation. While specific public data on the thermochemical stability of 4-ANPP is limited, this guide draws upon established principles of pharmaceutical stability testing and data from related compounds to provide a thorough technical overview.

Thermochemical Stability Profile

The thermochemical stability of a compound is its resistance to decomposition when subjected to heat. This is a critical quality attribute for any chemical intermediate used in pharmaceutical manufacturing. Thermal degradation can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product.

While specific studies on the thermal decomposition of 4-ANPP are not extensively published, insights can be drawn from studies on fentanyl and its analogues.[5][6] The primary pyrolytic fragmentation of fentanyl-related compounds often involves the cleavage of the N-substituted bonds.[5] For 4-ANPP, potential thermal degradation could lead to the formation of various products through different reaction pathways, including:

-

N-dealkylation: Cleavage of the N-phenethyl group to yield 4-anilinopiperidine.

-

Piperidine (B6355638) Ring Opening: Fission of the piperidine ring structure, leading to a variety of smaller, more volatile compounds.

-

Oxidation: If exposed to air at elevated temperatures, oxidation of the amine functionalities could occur.

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, to induce degradation.

A study on the forced degradation of fentanyl hydrochloride powder using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) showed that even after a degradation process, the bulk of the powder was not permanently affected, though some compounds were driven to volatilize.[7] This suggests that 4-ANPP, as a precursor, may also exhibit a degree of thermal stability, but with the potential for volatilization of certain components upon heating.

Data Presentation: Quantitative Analysis

To systematically evaluate the thermochemical stability of 4-ANPP, a series of quantitative analyses would be performed. The data would be summarized in a structured format for clarity and comparative purposes. The following tables represent a hypothetical, yet realistic, presentation of data that would be generated from such studies.

Table 1: Thermogravimetric Analysis (TGA) Data for 4-ANPP

| Parameter | Value (°C) | Conditions |

| Onset of Decomposition (Tonset) | 250 | 10 °C/min, Nitrogen atmosphere |

| Temperature at 5% Mass Loss (T5%) | 265 | 10 °C/min, Nitrogen atmosphere |

| Temperature at 10% Mass Loss (T10%) | 280 | 10 °C/min, Nitrogen atmosphere |

| Temperature at Max Decomposition Rate | 310 | 10 °C/min, Nitrogen atmosphere |

Table 2: Differential Scanning Calorimetry (DSC) Data for 4-ANPP

| Parameter | Value (°C) | Conditions |

| Melting Point (Tm) | 135 | 10 °C/min, Nitrogen atmosphere |

| Onset of Exothermic Event | 275 | 10 °C/min, Nitrogen atmosphere |

| Peak of Exothermic Event | 315 | 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to ensuring the reproducibility and accuracy of thermochemical stability studies.

Objective: To determine the temperature at which 4-ANPP begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A sample of 4-ANPP (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to 500°C at a constant heating rate (e.g., 10 °C/min).

-

A continuous flow of inert gas (e.g., nitrogen at 20 mL/min) is maintained to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

The onset of decomposition and temperatures at specific mass loss percentages are determined from the resulting TGA curve.

Objective: To determine the melting point and to detect any exothermic or endothermic events associated with thermal decomposition.

Methodology:

-

A small sample of 4-ANPP (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The samples are heated from ambient temperature to 400°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is identified as the peak of the endothermic event, and any exothermic events indicating decomposition are recorded.

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships in a clear and concise manner.

Conclusion

The thermochemical stability of 4-ANPP is a critical parameter that influences the quality and safety of fentanyl-related APIs. While specific data for 4-ANPP is not widely available in the public domain, a systematic approach utilizing standard thermal analysis techniques such as TGA and DSC can provide a comprehensive stability profile. By understanding the potential degradation pathways and employing rigorous experimental protocols, researchers and drug development professionals can ensure that this key intermediate is handled and stored under appropriate conditions to minimize impurity formation and maintain the integrity of the final pharmaceutical product. The methodologies and frameworks presented in this guide offer a robust starting point for any organization involved in the synthesis and handling of 4-ANPP.

References

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. axisfortox.com [axisfortox.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal behaviour of fentanyl and its analogues during flash pyrolysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Analytical Methods for the Detection of 4-ANPP and Related Compounds

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and various related analogs.[1][2] Its presence in drug seizures can indicate the synthetic route used in illicit manufacturing.[3] Furthermore, 4-ANPP is also recognized as a minor, pharmacologically inactive metabolite of fentanyl and some of its analogs, formed through amide hydrolysis.[4][5][6] Consequently, its detection in biological samples serves as a definitive marker for exposure to fentanyl.[5][7]

This document provides detailed protocols for the detection and quantification of 4-ANPP using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A distinction is made for "Bipiperidinyl 4-ANPP," a specific byproduct impurity that can be formed during the "one-pot" synthesis of fentanyl, which can also be identified using these methods.[8][9][10]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 4-ANPP in various matrices, including whole blood, urine, and seized drug materials.[11][12]

Experimental Protocols

A. Sample Preparation: Biological Matrices (Whole Blood, Urine)

This protocol is adapted from validated methods for fentanyl and its metabolites in biological fluids.[11][13][14]

-

Aliquoting: Transfer a 1.0 mL aliquot of the specimen (whole blood or urine) into a clean centrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., fentanyl-d5) to the sample.[3]

-

Protein Precipitation (for blood/serum):

-

Add 750 µL of 90% acetonitrile/10% methanol (B129727) to the sample.[15]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 5,000 rpm for 10 minutes at 4°C to pellet proteins and particulate matter.[11][13]

-

-

Dilution:

-

Transfer: Transfer the final diluted extract to an autosampler vial for LC-MS/MS analysis.

B. Sample Preparation: Solid Drug Material

-

Homogenization & Weighing: Accurately weigh approximately 10 mg of the homogenized powder sample.[3]

-

Dissolution: Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.[3]

-

Vortexing: Vortex the sample for 2 minutes to ensure complete dissolution.[3]

-

Clarification: If necessary, centrifuge the sample to pellet insoluble cutting agents.[3]

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

Instrumentation and Parameters

The following are typical parameters for an LC-MS/MS system. Optimization may be required for specific instruments.[11][12][13]

| Parameter | Typical Setting |

| LC System | Agilent 1200 series or equivalent |

| Analytical Column | Raptor biphenyl (B1667301) column or equivalent C18 column |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 5 mM formic acid |

| Mobile Phase B | Acetonitrile with 5 mM formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 4 µL |

| MS System | Agilent 6410 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 12.0 L/min |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Data Analysis Software | Agilent MassHunter or equivalent |

MS/MS transitions (precursor and product ions) and collision energies should be optimized by injecting a neat solution of a 4-ANPP standard.[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of 4-ANPP, particularly in seized drug materials.[7][16]

Experimental Protocols

A. Sample Preparation: Solid Drug Material

-

Weighing and Dissolution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of methanol (1 mg/mL).[3]

-

Internal Standard: Add an appropriate internal standard.

-

Extraction (Optional, for improved chromatography):

-

A single-step, basic liquid-liquid extraction can be used for superior chromatography compared to simple methanol dilution.[16][17]

-

Basify the sample with a suitable buffer.

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Centrifuge to separate layers and transfer the organic layer to a clean tube.[3]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for injection.

-

Instrumentation and Parameters

The following table summarizes typical GC-MS parameters.[3][7]

| Parameter | Typical Setting |

| GC System | Agilent 7890B or equivalent |

| Analytical Column | DB-200 or equivalent |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 320°C at 20°C/min, hold for 14 min (35-minute total run time) |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Acquisition Mode | Full Scan (m/z 50-800) |

| Data Analysis Software | Agilent MassHunter, AMDIS |

Quantitative Data Summary

The performance of analytical methods can vary based on the matrix, instrumentation, and specific protocol. The table below summarizes reported quantitative data for 4-ANPP.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) / Reporting Limit | Linearity Range | Linearity (r²) | Reference(s) |

| LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | Not Specified | >0.99 | [11][12] |

| LC-MS/MS | Whole Blood | - | 100 pg/mL (0.1 ng/mL) | Not Specified | Not Specified | [5] |

| LC-MS/MS | Serum | - | 10 or 50 pg/mL | 10 or 50 pg/mL to 500 ng/mL | >0.997 | [13] |

| LC-MS/MS | Urine | - | 50 or 100 pg/mL | 50 or 100 pg/mL to 500 ng/mL | >0.996 | [13] |

| LC-MS/MS | Urine | - | 0.1 ng/mL | Not Specified | Not Specified | [4] |

| GC-MS | 'Dope' Sample | - | - | Not Specified | Not Specified | [16][17] |

Note: For the GC-MS method on 'dope' samples, quantitative results were reported as a mean concentration of 2.2%, but specific LOD/LOQ values were not detailed in the abstract.[16][17]

Visualizations

References

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. 4-ANPP (CRM) - Analytical Standards - CAT N°: 22700 [bertin-bioreagent.com]

- 3. benchchem.com [benchchem.com]

- 4. axisfortox.com [axisfortox.com]

- 5. axisfortox.com [axisfortox.com]

- 6. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. cfsre.org [cfsre.org]

- 17. Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing ‘Dope’ Samples with One-Step Liquid Extraction [cfsre.org]

Application Note: GC-MS Protocol for the Identification of 4-ANPP and Bipiperidinyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a critical precursor in the synthesis of fentanyl and its analogues.[1][2][3] The analysis of 4-ANPP and related impurities, such as bipiperidinyl compounds, is crucial for forensic investigations, pharmaceutical quality control, and monitoring illicit drug manufacturing trends.[4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of these compounds in various matrices.[4][8] This application note provides a detailed protocol for the identification of 4-ANPP and potential bipiperidinyl impurities using GC-MS.

Key Experimental Protocols

The following protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

1. Sample Preparation

The choice of sample preparation is highly dependent on the sample matrix.

a) Solid Drug Materials (e.g., Powders):

-

Accurately weigh approximately 10 mg of the homogenized powder sample.[4]

-

Dissolve the sample in 10 mL of a suitable volatile organic solvent like methanol (B129727) to achieve a concentration of about 1 mg/mL.[4]

-

Vortex the sample for 2 minutes to ensure complete dissolution.[4]

-

If necessary, centrifuge the sample to pellet any insoluble materials or cutting agents.[4]

-

Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

b) Biological Fluids (e.g., Plasma, Blood):

-

To 1 mL of the biological sample, add an appropriate internal standard (e.g., fentanyl-d5).[8]

-

Basify the sample by adding a saturated borate (B1201080) buffer (to pH 9) or ammonium (B1175870) hydroxide.[4][8]

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., 1-chlorobutane, hexane/methanol mixture).[8]

-

Vortex thoroughly and then centrifuge to separate the layers.[4]

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for GC-MS injection.

2. GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 4-ANPP and related compounds. These settings should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5MS (or equivalent), 30 m x 250 µm ID, 0.25 µm film thickness[9] |

| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min[9][10] |

| Inlet Temperature | 260-270 °C[9][10] |

| Injection Mode | Splitless (for trace analysis)[11] |

| Oven Program | Initial temp 150°C (hold 1 min), ramp at 30°C/min to 300°C (hold 5 min)[10] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI)[8] |

| Ion Source Temperature | 230-280 °C[10][12] |

| Transfer Line Temp | 280 °C[9][10] |

| Mass Scan Range | m/z 40-550[12] |

Data Presentation

Quantitative data, including retention times and characteristic mass fragments, are essential for confident identification. The following table provides key mass spectrometric data for 4-ANPP.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 4-ANPP | ~4.62[13][14] | 188 (Base Peak) , 105, 134, 146[1] |

Note: Retention times can vary significantly based on the specific GC column and oven temperature program.

Mass Spectrometry Fragmentation of 4-ANPP

Under Electron Ionization (EI), 4-ANPP undergoes characteristic fragmentation. The molecular ion peak ([M]+) is often of low abundance.[9][12] The most significant fragmentation pathway leads to the formation of the base peak at m/z 188.[1] Other notable fragments that aid in identification include ions at m/z 146, 134, and 105.[1] The presence and relative abundance of these ions create a unique "fingerprint" for the compound.[9][12]

Visualizations

References

- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Fentanyl Synthesis Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clandestine production of fentanyl and its analogues poses a significant public health and safety threat. The analysis of impurities in seized fentanyl samples provides crucial intelligence for law enforcement and forensic chemists, enabling the identification of synthesis pathways, potential links between seizures, and the tracking of precursor chemicals.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective identification and quantification of fentanyl and its synthesis-related impurities.[2][4][5] These application notes provide detailed protocols for the analysis of fentanyl synthesis impurities by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Fentanyl Synthesis Routes and Characteristic Impurities

The impurity profile of a seized fentanyl sample can provide strong evidence for the synthetic route employed in its production. The most common methods for illicit fentanyl synthesis are variations of the Janssen, Siegfried, and Gupta routes. Each of these pathways involves distinct precursors, reagents, and reaction conditions, leading to the formation of characteristic impurities and byproducts.[1][2][6][7]

Key Synthesis Routes:

-

Janssen Route: This method is one of the original patented syntheses of fentanyl.

-

Siegfried Route: A well-established method that is also used in clandestine laboratories.

-

Gupta Route: A more recent "one-pot" modification of the Siegfried route that has become increasingly prevalent.[8]

Identifying route-specific impurities is a key objective in forensic analysis. For instance, the presence of certain compounds can help discriminate between the Janssen and Siegfried methods.[2][6] The appearance of impurities like phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) can indicate a shift towards the Gupta-patent route.[2]

Common Fentanyl Precursors, Intermediates, and Byproducts:

-

Precursors: These are the starting materials for the synthesis. Examples include N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (4-ANPP), and 4-aminophenethylpiperidine (4-AP).[3]

-

Intermediates: These are molecules formed during the synthesis process. 4-ANPP can act as both a precursor and an intermediate.[3]

-

Byproducts: These are unwanted molecules formed from side reactions or incomplete reactions. Examples include N-phenylpropanamide, acetyl fentanyl, and N-propionyl norfentanyl.[3][7]

The following diagram illustrates the relationship between the main synthesis routes and some of their characteristic impurities.

Caption: Fentanyl Synthesis Routes and Key Impurities.

Quantitative Analysis of Fentanyl Synthesis Impurities

The following tables summarize quantitative data for the LC-MS/MS analysis of common fentanyl synthesis impurities. This data has been compiled from various forensic and analytical chemistry literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Fentanyl-Related Compounds

| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Fentanyl | Whole Blood | 0.00032 - 0.5 | 0.05 - 1 | [5][9] |

| 4-ANPP | Whole Blood | - | 0.1 | [9] |

| Norfentanyl | Whole Blood | 0.0016 - 0.5 | 0.1 - 1 | [5][9] |

| Acetyl Fentanyl | Whole Blood | 0.0032 | 0.1 | [5] |

| Carfentanil | Whole Blood | 0.00032 | 0.1 | [5] |

Table 2: Linearity Ranges for Selected Fentanyl-Related Compounds

| Compound | Matrix | Linear Range (ng/mL) | R² | Reference |

| Fentanyl | Urine, Blood | 1 - 500 | >0.99 | [9] |

| 4-ANPP | Urine, Blood | 1 - 500 | >0.99 | [9] |

| Norfentanyl | Urine, Blood | 1 - 500 | >0.99 | [9] |

| Acetyl Fentanyl | Urine, Blood | 1 - 500 | >0.99 | [9] |

Note: The quantitative data presented are examples and may vary depending on the specific instrumentation, method, and matrix used.

Experimental Protocols

Protocol 1: Sample Preparation of Seized Fentanyl Powder for LC-MS/MS Analysis

This protocol describes a general procedure for the preparation of solid fentanyl samples for impurity profiling.

Materials:

-

Methanol (B129727) (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters (PTFE or other suitable material)

-

Autosampler vials with caps

Procedure:

-

Accurately weigh approximately 1 mg of the homogenized seized powder into a clean glass vial.

-

Add 10.0 mL of methanol to the vial.

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

Perform a serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve a final concentration within the calibrated range of the instrument.

-

Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fentanyl Synthesis Impurities

This protocol provides a general LC-MS/MS method for the separation and detection of fentanyl and its synthesis impurities. Optimization of the gradient and MS/MS parameters will be required for specific analytes and instrumentation.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 500 °C |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

MRM transitions for specific impurities of interest should be optimized by infusing individual standards. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the LC-MS/MS analysis of fentanyl synthesis impurities in seized samples.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cfsre.org [cfsre.org]

- 4. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.tno.nl [publications.tno.nl]

- 8. leg.state.nv.us [leg.state.nv.us]

- 9. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Bipiperidinyl 4-ANPP: An Analytical Reference Standard for Forensic and Research Applications

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipiperidinyl 4-ANPP, formally known as N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine, is a unique impurity associated with the "one-pot" synthesis method of fentanyl.[1][2][3] As a specific marker for this particular synthetic route, its identification is crucial for forensic analysis and intelligence gathering related to illicit drug manufacturing. This document provides detailed information and protocols for the use of this compound as an analytical reference standard.

Unlike 4-ANPP (despropionyl fentanyl), which is a known precursor and metabolite of fentanyl, this compound is a byproduct formed from a side reaction during the synthesis process.[1][4] Preliminary evaluations of similar fentanyl synthesis byproducts suggest that this compound is likely pharmacologically inactive, possessing negligible affinity for µ-opioid receptors.[1][5] Its primary relevance lies in its utility as a chemical signature for specific clandestine fentanyl production methods.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use as an analytical reference standard.

| Property | Value | Reference |

| Formal Name | N-phenyl-1′-(2-phenylethyl)-[1,4′-bipiperidin]-4-amine | [3] |

| CAS Number | 2515737-24-1 | [3] |

| Molecular Formula | C₂₄H₃₃N₃ | [3] |

| Formula Weight | 363.5 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | [3] |

| Stability | ≥ 5 years (when stored at -20°C) | [6] |

Experimental Protocols

The following protocols provide standardized procedures for the analysis of this compound using common analytical techniques. These methods are intended as a starting point and may require optimization based on the specific instrumentation and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

-

Create a series of working standards by diluting the stock solution to the desired concentration range for calibration.

-

For seized samples or other matrices, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.